

# Preclinical Data on Latromotide: A Review of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Latromotide |           |
| Cat. No.:            | B608481     | Get Quote |

Initial searches for preclinical safety and efficacy data on a compound referred to as "Latromotide" did not yield specific results in the public domain. The available scientific and medical literature does not contain detailed preclinical data, such as in-depth toxicology reports, pharmacokinetic profiles in animal models, or comprehensive efficacy studies in non-human subjects for a drug with this name.

The term "**Latromotide**" appears in the context of a clinical-stage peptide vaccine investigated for its potential in treating certain types of cancer. Information available relates primarily to early-phase human clinical trials.

#### **Clinical Trial Context**

One phase I clinical trial investigated a multi-peptide vaccine in patients with advanced biliary tract cancer. This vaccine consisted of three HLA-A\*2402 restricted epitope peptides:

- Cell division cycle associated 1 (CDCA1)
- Cadherin 3 (CDH3)
- Kinesin family member 20A (KIF20A)

Another related study, a phase II clinical trial, evaluated a peptide cocktail vaccine known as OCV-C01 in patients with surgically resected pancreatic cancer. This vaccine included peptides derived from:



- Kinesin family member 20A (KIF20A)
- Vascular endothelial growth factor receptor 1 (VEGFR1)
- Vascular endothelial growth factor receptor 2 (VEGFR2)

These clinical studies provide preliminary insights into the safety and immunogenicity of these peptide combinations in human subjects. For instance, in the phase I trial for advanced biliary tract cancer, the three-peptide vaccination was reported to be well-tolerated.[1] Similarly, the OCV-C01 vaccine combined with gemcitabine was found to be tolerable in the phase II pancreatic cancer study.[1]

## **General Principles of Preclinical Research**

While specific preclinical data for "**Latromotide**" is not available, the development of any new drug, including peptide-based vaccines, involves a rigorous preclinical evaluation process. This process is designed to establish the foundational safety and efficacy profile of the investigational drug before it is administered to humans.[2] Key components of a typical preclinical data package include:

- Pharmacology: Studies to understand the mechanism of action and the drug's effects on the body.
- Pharmacokinetics: Analysis of the absorption, distribution, metabolism, and excretion (ADME) of the drug in animal models.[3][4]
- Toxicology: A comprehensive assessment of the potential adverse effects of the drug. This
  includes single-dose and repeated-dose toxicity studies in at least two animal species (one
  rodent and one non-rodent). The objective is to identify a No-Observed-Adverse-Effect Level
  (NOAEL) to help determine a safe starting dose for human trials.
- Safety Pharmacology: Evaluation of the drug's effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
- Immunogenicity: For biologics like peptides and antibodies, an assessment of the potential to elicit an immune response is crucial.



## **Visualizing the Drug Development Pathway**

The general workflow for preclinical assessment leading to clinical trials can be visualized as a structured process.



Click to download full resolution via product page

General workflow of preclinical to clinical drug development.

#### Conclusion

In summary, a comprehensive, in-depth technical guide on the preclinical safety and efficacy of "Latromotide" cannot be constructed based on currently available public information. The existing data points towards "Latromotide" being associated with a peptide-based cancer vaccine that has undergone early-phase clinical evaluation. The detailed preclinical studies that would have preceded these trials are not described in the accessible literature. For researchers, scientists, and drug development professionals interested in this area, the available information is centered on the initial clinical outcomes in human patients rather than the foundational preclinical animal studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. Latromotide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]



- 2. Animal models for acute radiation syndrome drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of brotizolam in animals PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing pharmacokinetics and metabolism of diltiazem in normotensive Sprague Dawley and Wistar Kyoto rats vs. spontaneously hypertensive rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Data on Latromotide: A Review of Publicly Available Information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608481#preclinical-data-on-latromotide-safety-and-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com